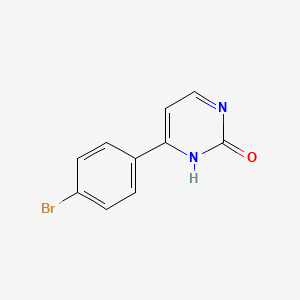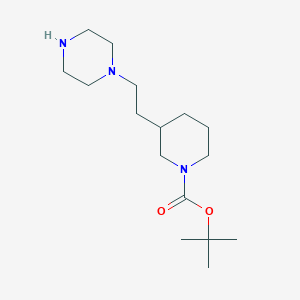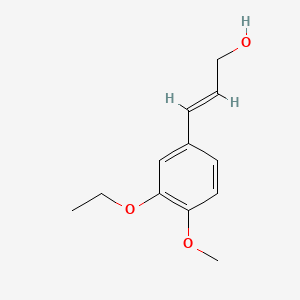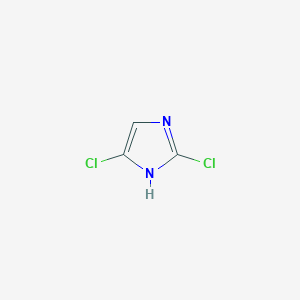
4-(4-Bromophenyl)pyrimidin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)pyrimidin-2-ol is a heterocyclic compound that features a pyrimidine ring substituted with a bromophenyl group at the 4-position and a hydroxyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)pyrimidin-2-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzaldehyde with guanidine in the presence of a base such as sodium ethoxide, followed by oxidation to yield the desired product . Another approach involves the use of 4-bromoacetophenone and formamide under acidic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromophenyl)pyrimidin-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Boronic acids or esters with palladium catalysts under basic conditions.
Major Products
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Oxidation: 4-(4-Bromophenyl)pyrimidin-2-one.
Reduction: 4-(4-Bromophenyl)pyrimidin-2-methanol.
Coupling: Biaryl derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenyl)pyrimidin-2-ol involves its interaction with specific molecular targets. For example, it can inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The compound may also interact with bacterial cell walls, contributing to its antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)pyrimidin-2-ol: Similar structure but with a chlorine atom instead of bromine.
4-(4-Methylphenyl)pyrimidin-2-ol: Contains a methyl group instead of bromine.
4-(4-Fluorophenyl)pyrimidin-2-ol: Features a fluorine atom in place of bromine.
Uniqueness
4-(4-Bromophenyl)pyrimidin-2-ol is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not facilitate. This can lead to distinct biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C10H7BrN2O |
|---|---|
Poids moléculaire |
251.08 g/mol |
Nom IUPAC |
6-(4-bromophenyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9/h1-6H,(H,12,13,14) |
Clé InChI |
MTPSIYYQABCTIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=NC(=O)N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 9-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13553680.png)
![3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylicacid](/img/structure/B13553684.png)

![4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B13553699.png)
![Tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13553706.png)
![Tert-butyl 4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B13553712.png)




![rac-tert-butyl N-{4-[(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]phenyl}carbamate](/img/structure/B13553749.png)


